molecular formula C7H9N3O B1321083 N-(1H-pyrazol-4-yl)cyclopropanecarboxamide CAS No. 1153799-63-3

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

Cat. No. B1321083
M. Wt: 151.17 g/mol
InChI Key: TVKQOKYRLPPAES-UHFFFAOYSA-N
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Description

“N-(1H-pyrazol-4-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C7H9N3O . It is used in various fields of research .


Molecular Structure Analysis

The molecular structure of “N-(1H-pyrazol-4-yl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group and a pyrazole ring . The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“N-(1H-pyrazol-4-yl)cyclopropanecarboxamide” has a molecular weight of 151.17 . The predicted boiling point is 479.3±18.0 °C, and the predicted density is 1.462±0.06 g/cm3 . The predicted pKa value is 14.42±0.20 .

properties

IUPAC Name

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(5-1-2-5)10-6-3-8-9-4-6/h3-5H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQOKYRLPPAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

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